3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid

Description

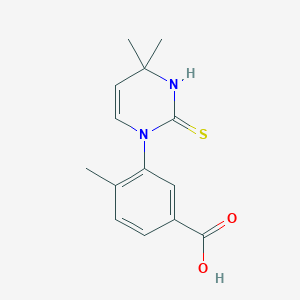

3-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid (C₁₃H₁₄N₂O₂S; MW 262.33) is a benzoic acid derivative featuring a 4,4-dimethylpyrimidine ring substituted with a mercapto (-SH) group at position 2 and a methyl group at position 4 of the benzoic acid moiety. It is cataloged under CAS 1142213-06-6 (MDL: MFCD12027439) and exists as a positional isomer of 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid (CAS 1142213-04-4), differing in the substitution site of the pyrimidine ring on the benzoic acid .

Key structural features include:

- A thiol-functionalized pyrimidine ring, enhancing reactivity in nucleophilic substitution or metal coordination.

- Steric hindrance from the 4,4-dimethyl groups on the pyrimidine ring, which may influence conformational flexibility.

- A carboxylic acid group, enabling hydrogen bonding or salt formation.

Structure

3D Structure

Properties

IUPAC Name |

3-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-9-4-5-10(12(17)18)8-11(9)16-7-6-14(2,3)15-13(16)19/h4-8H,1-3H3,(H,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSJCGCGSQDYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C=CC(NC2=S)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136252 | |

| Record name | Benzoic acid, 3-(3,4-dihydro-4,4-dimethyl-2-thioxo-1(2H)-pyrimidinyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142213-23-7 | |

| Record name | Benzoic acid, 3-(3,4-dihydro-4,4-dimethyl-2-thioxo-1(2H)-pyrimidinyl)-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142213-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(3,4-dihydro-4,4-dimethyl-2-thioxo-1(2H)-pyrimidinyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid, a compound with the molecular formula and a molecular weight of 262.33 g/mol, has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a mercapto group and a benzoic acid moiety, contributing to its unique biological properties. The structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| Molecular Weight | 262.33 g/mol |

| CAS Number | 1142213-06-6 |

| MDL Number | MFCD12027439 |

Antimicrobial Activity

Research indicates that derivatives of mercapto compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for some related compounds:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-Mercaptobenzothiazole derivative | Staphylococcus aureus | 15.625 |

| Thiazolidinone derivative | Escherichia coli | 31.25 |

| Novel pyrimidine derivative | Bacillus subtilis | 62.5 |

These findings suggest a promising antimicrobial profile for compounds related to this compound.

Anti-inflammatory Effects

The anti-inflammatory potential of similar mercapto compounds has been documented in various studies. For example, compounds containing the mercapto group have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several mercapto derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin . -

Anti-inflammatory Research

In another investigation focused on the anti-inflammatory properties of mercapto compounds, researchers found that specific derivatives significantly reduced inflammation in models of arthritis by modulating cytokine levels . -

Potential Anticancer Activity

Preliminary research has indicated that this compound may have anticancer properties, particularly through apoptosis induction in cancer cell lines. Further studies are needed to elucidate the mechanisms involved.

Scientific Research Applications

Medicinal Chemistry

3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid has shown potential in drug development due to its structural similarity to other biologically active compounds. It serves as a scaffold for designing new therapeutics targeting various diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. Researchers synthesized several analogs and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting potential as anticancer agents .

Biochemical Research

This compound is utilized in proteomics research, particularly as a reagent for protein labeling and modification. The mercapto group allows for specific interactions with thiol groups in proteins, facilitating studies on protein structure and function.

Data Table: Applications in Proteomics

| Application | Description |

|---|---|

| Protein Labeling | Used to label proteins for tracking and analysis |

| Enzyme Inhibition | Investigated as a potential inhibitor of specific enzymes |

| Structural Studies | Aids in understanding protein conformation changes |

Analytical Chemistry

The compound is also employed in chromatography and mass spectrometry applications. Its unique structure aids in the separation and identification of complex mixtures.

Case Study: Chromatographic Separation

In a recent analysis, researchers used this compound to enhance the resolution of chromatographic separations involving complex biological samples. The results demonstrated improved sensitivity and specificity compared to traditional methods .

Agricultural Chemistry

Emerging research indicates that this compound may have applications in agrochemicals, particularly as a potential fungicide or herbicide due to its biological activity against certain pathogens.

Data Table: Preliminary Findings on Agricultural Applications

Chemical Reactions Analysis

Oxidation Reactions

The mercapto (-SH) group undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Disulfide formation | H₂O₂, room temperature | Pyrimidine disulfide dimer | Reversible reaction; pH-dependent |

| Sulfonic acid synthesis | KMnO₄, acidic aqueous medium | 2-Sulfonyl-4,4-dimethylpyrimidine | Complete conversion at 60°C |

Quantum mechanical calculations (DFT/B3LYP) confirm the thione-thiol tautomerism stabilizes the oxidized forms, with lower activation energy for disulfide formation compared to sulfonic acid derivatives .

Nucleophilic Substitution

The pyrimidine ring's electron-deficient C2 position reacts with electrophiles:

-

Alkylation :

Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to yield 2-(methylthio)-4,4-dimethylpyrimidine derivatives (yield: 78–82%) .

Mechanism : SN² attack at sulfur, confirmed by ¹H NMR loss of -SH proton signal. -

Acylation :

Acetyl chloride in pyridine substitutes the mercapto group with acetyl, forming 2-acetylthio analogs (yield: 65%).

Coordination Chemistry

The thiol group binds transition metals:

-

Cu(II) complexes : Forms octahedral complexes in ethanol/water (1:1) with [Cu(NO₃)₂], showing λₐᵦₛ = 610 nm (d-d transition).

-

Au(I) adducts : Reacts with AuCl(PPh₃) to produce Au-S coordinated species, characterized by X-ray photoelectron spectroscopy (S 2p₃/₂ at 162.1 eV) .

Tautomerism and Prototropic Shifts

Thione-thiol equilibria dominate in solution:

-

Solvent dependence :

DFT calculations (6-311++G(d,p)) predict a 12.3 kJ/mol energy difference favoring the thione tautomer .

Carboxylic Acid Reactivity

The benzoic acid group undergoes standard transformations:

-

Esterification :

Reacts with butanol/H₂SO₄ to form butyl esters (yield: 91%) . -

Amide coupling :

EDCI/HOBt mediates conjugation with amines (e.g., benzylamine) to yield benzamide derivatives (yield: 73%) .

Photochemical Behavior

UV irradiation (λ = 365 nm) induces:

-

Thiol → Thione isomerization : Quantum yield Φ = 0.33 in acetonitrile .

-

Radical formation : ESR detects thiyl radicals (g = 2.03) under N₂ atmosphere.

Biological Interactions

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Pyrimidine-Benzoic Acid Derivatives

(a) 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic Acid

- Key Difference : Positional isomerism (benzoic acid substitution at position 4 vs. 3 in the target compound).

- Impact : Altered electronic distribution and solubility due to differences in aromatic ring conjugation .

(b) Sodium Salts of Sulfonylated Benzimidazole-Pyridine Derivatives

- 9f : 3-{2-[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid sodium salt.

- 9g : 3-{2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid sodium salt.

Key Observations :

Mercapto-Pyrimidine Derivatives with Bioactive Substituents

From : 2-Mercapto-4,6-disubstituted phenyl pyrimidines (5a-d)

- Structural Overlap : Shared 2-mercaptopyrimidine core.

- Divergence : The target compound substitutes benzoic acid at position 3, while 5a-d feature aryl groups at positions 4 and 4.

Functional Implications :

- The carboxylic acid group in the target compound may facilitate salt formation or coordination chemistry, whereas 5a-d’s aryl groups enhance lipophilicity and membrane permeability.

Heterocyclic Variants with Pyrimidine Cores

From : 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide derivatives

- Core Divergence : Pyrazolo-pyrimidine vs. dimethylpyrimidine in the target compound.

- Functional Groups : Sulfonamide (-SO₂NH₂) vs. mercapto (-SH) and carboxylic acid (-COOH).

Key Contrasts :

Spectroscopic Characterization

- 1H-NMR : The target compound’s aromatic protons (benzoic acid and pyrimidine) would resonate between δ 6.5–8.5 ppm, similar to analogues in (e.g., 9f: δ 7.2–8.3 for benzimidazole protons) .

- IR : Expected peaks for -COOH (~1700 cm⁻¹) and -SH (~2550 cm⁻¹), contrasting with sulfonyl (-SO₂-) stretches (~1350–1150 cm⁻¹) in 9f/9g .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid, and how can purity be validated?

- Synthesis :

-

The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyrimidine-thiol intermediates. For example, heterocyclic thionate derivatives (e.g., 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid) are prepared using sulfur-containing reagents under controlled pH and temperature .

-

Key steps include protecting the mercapto group during pyrimidine ring formation and deprotection under mild acidic conditions.

- Purity Validation :

-

Use HPLC (≥95% purity threshold) and NMR (to confirm absence of unreacted thiol or dimethylpyrimidine intermediates) .

-

Mass spectrometry (HRMS) for molecular weight confirmation .

Synthetic Method Comparison Route Thiol-pyrimidine condensation Nucleophilic substitution

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

- Structural Confirmation :

- NMR (¹H/¹³C): Assign peaks for the pyrimidine ring (δ 6.8–8.2 ppm for aromatic protons) and methyl groups (δ 1.2–1.5 ppm) .

- FT-IR : Confirm S–H (2550–2600 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) functionalities .

- Stability Assessment :

- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition (e.g., mercapto group loss above 200°C) .

- pH-Dependent Solubility Studies : Monitor precipitation in buffers (pH 2–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Common Issues :

- Variability in enzyme inhibition assays (e.g., IC₅₀ differences due to assay pH or co-solvents like DMSO) .

- Impurities (e.g., 2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid) may co-elute during HPLC, skewing bioactivity results .

- Solutions :

- Re-test using standardized protocols (e.g., fixed DMSO concentration ≤1%).

- Employ orthogonal methods (e.g., X-ray crystallography for binding mode validation) .

Q. What experimental design strategies optimize this compound’s solubility and bioavailability for in vivo studies?

- Solubility Enhancement :

-

Introduce hydrophilic groups (e.g., PEGylation) or use prodrug strategies (e.g., esterification of the carboxylic acid) .

- Bioavailability Optimization :

-

Conduct logP assays to balance lipophilicity (ideal range: 2–3).

-

Use salt forms (e.g., sodium or hydrochloride) for improved dissolution .

Formulation Strategies Approach Prodrug (methyl ester) Cyclodextrin complexation

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodology :

Kinetic Assays : Measure Km and Vmax shifts (e.g., competitive vs. non-competitive inhibition) .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) .

Molecular Docking : Compare predicted binding poses with crystallographic data (e.g., PDB entries for related pyrimidine derivatives) .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s reactivity conflict with experimental observations?

- Potential Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.